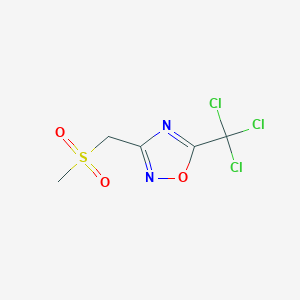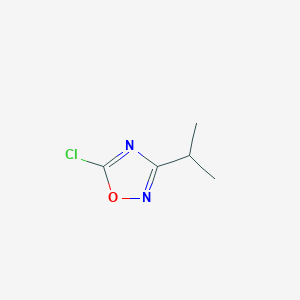
2-Amino-5-(trifluoromethyl)nicotinic acid
Overview
Description
2-Amino-5-(trifluoromethyl)nicotinic acid is a chemical compound with the empirical formula C7H5F3N2O2 and a molecular weight of 206.12 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 2-Amino-5-(trifluoromethyl)nicotinic acid, is a key structural motif in active agrochemical and pharmaceutical ingredients . A practical synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid involves lithiation using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI) and followed by CO2 quench to give the C-3 carboxylation product .Molecular Structure Analysis
The molecular structure of 2-Amino-5-(trifluoromethyl)nicotinic acid can be represented by the SMILES stringNc1ncc(cc1C(O)=O)C(F)(F)F . The InChI key for this compound is KTYDRFWLNANPIH-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Amino-5-(trifluoromethyl)nicotinic acid is a solid substance . It has an empirical formula of C7H5F3N2O2 and a molecular weight of 206.12 .Scientific Research Applications
Receptor Identification and Lipid-Lowering Effects
- 2-Amino-5-(trifluoromethyl)nicotinic acid, also known as nicotinic acid or niacin, has been found to play a key role in lipid metabolism through its receptor GPR109A. This receptor mediates the anti-lipolytic and lipid-lowering effects of nicotinic acid in vivo (Tunaru et al., 2003).
Development of Novel Herbicides
- Research into derivatives of 2-Amino-5-(trifluoromethyl)nicotinic acid has led to the development of new herbicides. These compounds have shown promise in controlling weed growth in agricultural settings, indicating potential industrial applications (Yu et al., 2021).
Mechanism of Action in Dyslipidemia Treatment
- The compound has been used in the treatment of dyslipidemia for over 40 years, with its mechanism involving the activation of GPR109A, a Gi-G protein-coupled receptor. This discovery has opened avenues for developing improved drugs to treat dyslipidemia (Wise et al., 2003).
Atherosclerosis Research
- Nicotinic acid has been shown to inhibit the progression of atherosclerosis in mice, independent of its lipid-modifying effects. This is mediated through its receptor GPR109A expressed in immune cells, suggesting its role in treating atherosclerosis and other diseases (Lukasova et al., 2011).
Industrial Production Methods
- The compound is an essential nutrient and has been produced industrially primarily by oxidation processes. However, newer, more environmentally friendly methods are being explored to meet the needs of green chemistry (Lisicki et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Currently, the major use of TFMP derivatives, including 2-Amino-5-(trifluoromethyl)nicotinic acid, is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-4(6(13)14)5(11)12-2-3/h1-2H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYDRFWLNANPIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679144 | |
| Record name | 2-Amino-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944900-39-4 | |
| Record name | 2-Amino-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1523840.png)







![2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1523856.png)
